(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone is a chemical entity that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 5-chloropyridin-2-yloxy group and a 3-fluorophenylmethanone moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the 5-Chloropyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 5-chloropyridin-2-ol in the presence of a base such as potassium carbonate.
Attachment of the 3-Fluorophenylmethanone Moiety: The final step involves the acylation reaction where the intermediate product is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-fluorophenylmethanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENAOBWRNPDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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